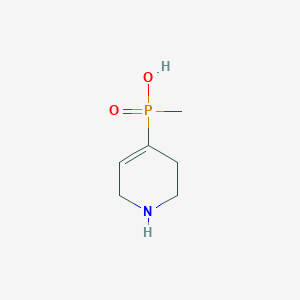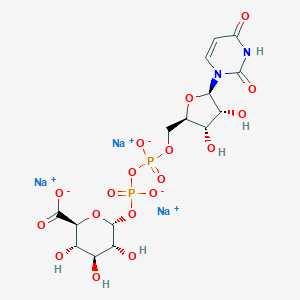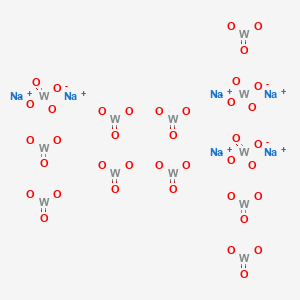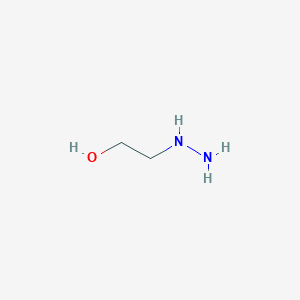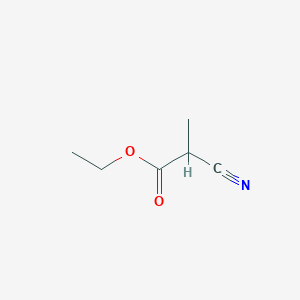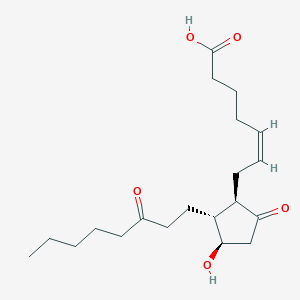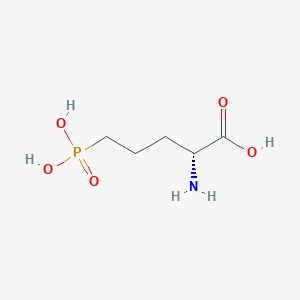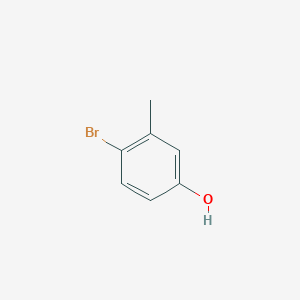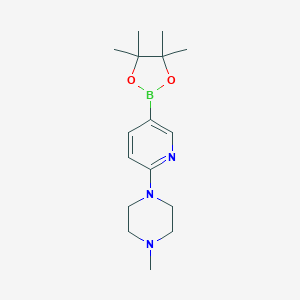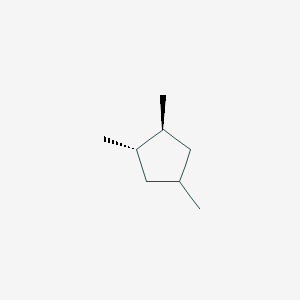
2-溴间苯二甲醛
描述
2-Bromoisophthalaldehyde, also known as 1-Bromo-2,6-diformylbenzene, is an organic compound with the molecular formula C8H5BrO2. It is a brominated derivative of isophthalaldehyde and is characterized by the presence of two formyl groups and a bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
2-Bromoisophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of potential therapeutic agents, particularly in the design of anticancer and antimicrobial compounds.
Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromoisophthalaldehyde can be synthesized through several methods. One common method involves the bromination of isophthalaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of 2-Bromoisophthalaldehyde may involve large-scale bromination processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the product.
化学反应分析
Types of Reactions
2-Bromoisophthalaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted isophthalaldehyde derivatives.
Oxidation: Formation of isophthalic acid derivatives.
Reduction: Formation of isophthalyl alcohol derivatives.
作用机制
The mechanism of action of 2-Bromoisophthalaldehyde depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation and reduction reactions, the formyl groups are transformed into carboxylic acids or alcohols, respectively, through electron transfer processes.
相似化合物的比较
2-Bromoisophthalaldehyde can be compared with other brominated benzene derivatives, such as:
2-Bromobenzaldehyde: Similar structure but with only one formyl group.
3-Bromobenzaldehyde: Bromine atom positioned at the meta position relative to the formyl group.
4-Bromobenzaldehyde: Bromine atom positioned at the para position relative to the formyl group.
Uniqueness
2-Bromoisophthalaldehyde is unique due to the presence of two formyl groups and the bromine atom on the benzene ring, which allows for diverse chemical reactivity and the formation of various derivatives.
属性
IUPAC Name |
2-bromobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSSKMZLHKMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465788 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79839-49-9 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoisophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of a bis-Schiff base derived from 2-Bromoisophthalaldehyde influence its corrosion inhibition efficiency?
A1: The research paper [] investigates two bis-Schiff bases synthesized from 2-aminofluorene: one using 2-Bromoisophthalaldehyde (M1) and the other using glutaraldehyde (M2). The study reveals that M2, derived from glutaraldehyde, exhibits superior corrosion inhibition efficiency compared to M1, derived from 2-Bromoisophthalaldehyde. This difference is attributed to the presence of the bromine atom and the benzene ring in M1.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


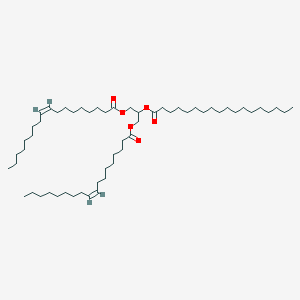
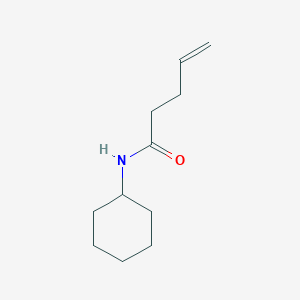
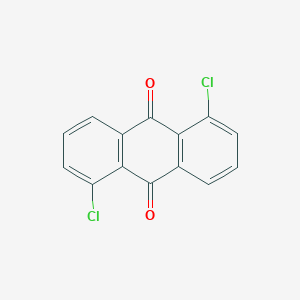
![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)
